![molecular formula C23H19NO5 B049140 Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate CAS No. 863223-43-2](/img/structure/B49140.png)
Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate
Overview
Description
This compound, also known as Epoxy Fluor 7 , is a chemical compound with diverse applications in scientific research. It exhibits intriguing properties that make it suitable for studying various fields, including materials science, organic chemistry, and pharmaceuticals.
Molecular Structure Analysis
The molecular formula of this compound is C23H19NO5 . The InChI and SMILES strings, which provide a text representation of the compound’s structure, are also available .Chemical Reactions Analysis
This compound is a sensitive fluorescent substrate for soluble epoxide hydrolase (sEH) that can be used to monitor the activity of both human and mouse enzymes. Hydrolysis of the substrate epoxide yields a highly fluorescent product.Physical And Chemical Properties Analysis
The molecular weight of this compound is 389.4 g/mol . It has a computed XLogP3-AA value of 4.4, indicating its lipophilicity . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has 8 rotatable bonds , and its topological polar surface area is 81.1 Ų .Scientific Research Applications
Biotechnology: Epoxide Hydrolase Substrate Selectivity
In biotechnological research, CMNPO can be used to study the substrate selectivity of epoxide hydrolases (EHs). EHs play a crucial role in the metabolism of both endogenous and exogenous epoxides, which are important in detoxification and signaling .
Fungal Metabolism: Effects on Trichoderma reesei Growth
CMNPO has been used to study its effects on the growth of the fungus Trichoderma reesei. Understanding the role of EH in fungal metabolism can lead to the development of antifungal agents or enhance the production of valuable compounds by fungi .
Anti-Cancer Research: EH Role in Cancer Development
EHs are associated with the occurrence of cancer in humans. Studying CMNPO as an EH inhibitor can provide insights into the mechanisms of cancer development and potentially lead to cancer therapeutics .
Neuropharmacology: Treatment of Neuropathic Pain
EH inhibitors, including CMNPO, have shown effectiveness against neuropathic diabetic pain in rodent models. This opens up avenues for research into treatments for neuropathic pain and other related neurological conditions .
Veterinary Medicine: Equine Laminitis Treatment
Research into CMNPO’s efficacy as an EH inhibitor has implications for treating equine laminitis, a complex disease involving inflammation, hypertension, and severe neuropathic pain in horses .
Environmental Science: Detoxification Processes
CMNPO can be used to study the role of EHs in environmental detoxification processes. EHs are involved in breaking down harmful epoxides, which can lead to a better understanding of how to mitigate environmental pollutants .
Mechanism of Action
Pharmacokinetics
, which suggests it may have good bioavailability
Action Environment
The environment can influence the action, efficacy, and stability of CMNPO. For instance, the compound is more stable in aqueous solution. Additionally, the compound’s activity can be monitored using a specific assay that produces a highly fluorescent product when the substrate epoxide is hydrolyzed . This suggests that the compound’s activity can be influenced by the presence of certain substances in the environment.
properties
IUPAC Name |
[cyano-(6-methoxynaphthalen-2-yl)methyl] (3-phenyloxiran-2-yl)methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO5/c1-26-19-10-9-16-11-18(8-7-17(16)12-19)20(13-24)29-23(25)27-14-21-22(28-21)15-5-3-2-4-6-15/h2-12,20-22H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHFVICVWRKCHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(C#N)OC(=O)OCC3C(O3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate a suitable candidate for a rapid kinetic assay targeting sEH?
A1: The research highlights that this specific compound exhibits a "comparatively high specific activity with human sEH" []. This means it effectively interacts with the enzyme and is rapidly converted, making it ideal for a rapid kinetic assay designed to measure enzyme activity in the presence of potential inhibitors. The compound's ability to generate a measurable signal upon interaction with sEH allows for real-time monitoring of enzyme activity, crucial for understanding the kinetics of inhibition.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



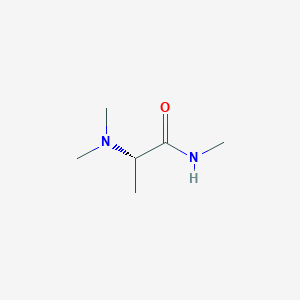


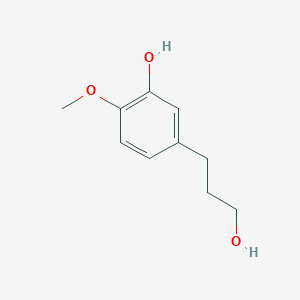
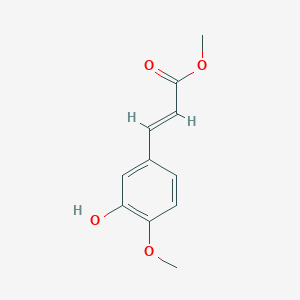


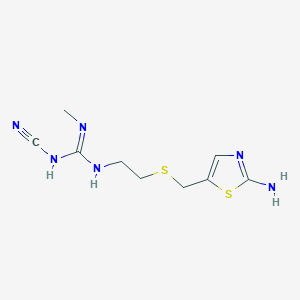
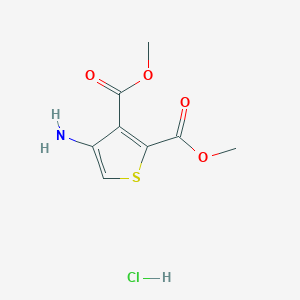
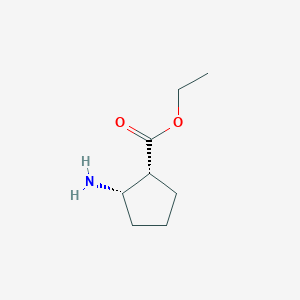
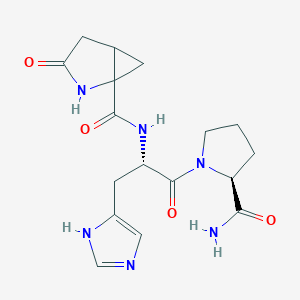
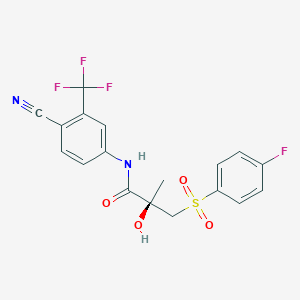
![5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol](/img/structure/B49081.png)
